
(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal
Overview
Description
(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal is a deuterated derivative of 4-hydroxynon-2-enal (4-HNE), a well-studied lipid peroxidation product implicated in oxidative stress and cellular signaling. The compound features three deuterium atoms at the 9th carbon position, replacing hydrogen isotopes. This modification is typically employed in metabolic tracer studies to investigate lipid peroxidation pathways, leveraging deuterium’s stability and isotopic detectability in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy Nonenal-d3 is synthesized by the oxidation of lipids containing polyunsaturated omega-6 fatty acids . The synthetic route involves the use of deuterated reagents to introduce deuterium atoms at specific positions in the molecule. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 4-Hydroxy Nonenal-d3 involves large-scale lipid oxidation processes. The process starts with the extraction of polyunsaturated fatty acids from natural sources, followed by their oxidation in the presence of deuterated reagents. The product is then purified using techniques such as distillation or chromatography to obtain high-purity 4-Hydroxy Nonenal-d3 .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Nonenal-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Michael Addition: The compound can undergo Michael addition reactions with nucleophiles such as thiols, amines, and other nucleophilic species.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products Formed
Oxidation Products: Various aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted functional groups.
Michael Addition Products: Adducts with nucleophiles.
Scientific Research Applications
Internal Standard in Analytical Chemistry
- Gas Chromatography and Mass Spectrometry : 4-HNE-d3 serves as an internal standard for quantifying 4-HNE in biological samples. Its deuterated nature allows for precise measurement by distinguishing it from non-deuterated compounds during analysis .
Marker of Lipid Peroxidation
- Oxidative Stress Studies : As a product of lipid peroxidation, 4-HNE-d3 is utilized as a biomarker to study oxidative stress in various biological systems. This is particularly relevant in research involving polyunsaturated fatty acids and their metabolic pathways .
Cellular Signaling and Pathways
- Second Messenger Role : 4-HNE-d3 is studied for its involvement in cellular signaling processes, acting as a second messenger for reactive oxygen species (ROS). It influences various signaling pathways related to cell proliferation and apoptosis .
Pathophysiological Implications
- Cancer Research : The compound's interaction with acetaldehyde dehydrogenase 2 (ALDH2) suggests it plays a role in cancer metabolism and progression. Elevated levels of 4-HNE have been linked to tumorigenesis, making it a target for cancer therapeutic strategies .
- Neurodegenerative Disorders : Research indicates that 4-HNE-d3 may contribute to the pathogenesis of neurodegenerative diseases such as Alzheimer's by promoting oxidative damage to cellular components .
Investigative Tool in Disease Mechanisms
- Cardiovascular Diseases : Studies have shown that increased activity of ALDH2 can mitigate the effects of cardiac ischemia, with 4-HNE-d3 being involved in the detoxification processes that protect against oxidative damage during ischemic events .
- Toxicology : As a cytotoxic product of lipid peroxidation, 4-HNE-d3 is investigated for its role in various toxicological studies, particularly regarding its effects on cellular integrity and function .
Development of Antioxidants
- Formulation of Protective Agents : The compound is explored in the development of antioxidants aimed at reducing oxidative stress in food and pharmaceutical industries. Its ability to interact with reactive species makes it valuable for creating protective formulations .
Data Table: Summary of Applications
Case Study 1: Role in Cancer Metabolism
A study published in Free Radical Biology and Medicine investigated the effects of 4-HNE on cancer cell lines. It was found that elevated levels of 4-HNE induced apoptosis through the activation of caspases, highlighting its dual role as both a signaling molecule and a potential therapeutic target in cancer treatment .
Case Study 2: Neurodegeneration Mechanisms
Research conducted by Esterbauer et al. demonstrated that increased concentrations of 4-HNE are associated with oxidative damage in neurodegenerative diseases. The study emphasized the importance of monitoring lipid peroxidation products like 4-HNE-d3 to understand their contributions to neuronal cell death .
Mechanism of Action
4-Hydroxy Nonenal-d3 exerts its effects through the formation of adducts with proteins via Michael addition reactions. These adducts can target cysteine, histidine, or lysine residues in proteins, leading to alterations in protein function and cellular signaling pathways . The compound is also known to inhibit pro-oxidant-induced calcium release from mitochondria, thereby affecting cellular energy metabolism and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (E)-9,9,9-Trideuterio-4-hydroxynon-2-enal with non-deuterated 4-HNE and other related aldehydes or deuterated derivatives.
Structural and Functional Differences
Non-deuterated 4-HNE: Lacks deuterium at the 9th carbon, making it more reactive in hydrogen-bonding interactions. Higher susceptibility to enzymatic degradation (e.g., via aldose reductase), limiting its utility in long-term metabolic studies.
Deuterated Analogs (e.g., 4-HNE-d₃): Deuterium substitution reduces metabolic turnover due to the kinetic isotope effect, enhancing tracer stability in vivo . Mass spectrometry differentiation is facilitated by a +3 Da shift, enabling precise tracking in complex biological matrices.
Other Lipid Peroxidation Products (e.g., malondialdehyde, acrolein) :
- Smaller molecular weight and higher electrophilicity compared to 4-HNE derivatives, leading to distinct protein adduction patterns.
Physicochemical Properties
Property | This compound | Non-deuterated 4-HNE | Malondialdehyde |
---|---|---|---|
Molecular Weight (g/mol) | ~159.2 (with deuterium) | 156.2 | 72.06 |
Solubility in Water | Moderate (deuterium may reduce polarity) | Moderate | High |
Half-life in Plasma | Extended (~2–4 hours) | Short (~30 minutes) | <10 minutes |
Detection Method | LC-MS/MS (+3 Da shift) | LC-MS/MS | Colorimetric assays |
Note: Data extrapolated from general deuterium substitution principles, as specific studies on this compound are absent in the provided evidence.
Research Findings
- Stability : Deuterated 4-HNE analogs exhibit prolonged stability in biological systems, critical for tracing lipid peroxidation in chronic disease models (e.g., atherosclerosis) .
- Toxicity: Reduced reactivity of deuterated forms may lower cytotoxicity compared to non-deuterated 4-HNE, though this requires empirical validation.
- Synthetic Challenges : Deuterium incorporation at the 9th carbon necessitates specialized synthetic routes, such as catalytic deuteration or deuterated precursor use, increasing production costs .
Limitations of Available Evidence
However, structural parallels can be drawn to compounds with alkyl chain modifications (e.g., piperidin-4-yl esters with varying carbon chains in ). For instance:
- Chain Length vs. Isotopic Substitution : While focuses on alkyl chain extensions in piperidine derivatives, the target compound’s deuterium substitution represents a distinct strategy for altering molecular behavior (stability vs. chain-length-dependent solubility).
Biological Activity
(E)-9,9,9-Trideuterio-4-hydroxynon-2-enal (4-HNE-d3) is a deuterated variant of 4-hydroxynonenal (4-HNE), a significant product of lipid peroxidation derived from polyunsaturated fatty acids. This compound has garnered attention due to its biological activities and implications in various pathophysiological processes.
Target of Action
The primary target of 4-HNE-d3 is acetaldehyde dehydrogenase 2 (ALDH2) . This enzyme plays a crucial role in detoxifying aldehydes, including those generated during oxidative stress. 4-HNE-d3 acts as both a substrate and an inhibitor of ALDH2, influencing its activity and the overall metabolic pathways related to aldehyde detoxification .
Mode of Action
4-HNE-d3's interaction with ALDH2 can lead to reversible inhibition at lower concentrations, while higher concentrations may cause irreversible modifications through covalent bonding. This duality suggests that the concentration of 4-HNE-d3 is critical in determining its biological effects .
Formation and Stability
4-HNE-d3 is generated during the oxidation of n-6 polyunsaturated fatty acids such as arachidonic acid and linoleic acid. Its stability and degradation kinetics can vary based on environmental conditions and cellular contexts. In laboratory settings, the compound's effects on cellular functions can change over time, indicating a complex interaction with biological systems .
Cellular Effects
4-HNE-d3 influences various cellular processes:
- Cell Signaling : It modulates key signaling pathways including the MAPK pathway and transcription factors like Nrf2 and NF-κB, which are vital for cellular stress responses .
- Gene Expression : The compound can alter gene expression profiles by forming covalent adducts with proteins and nucleic acids, disrupting normal cellular functions .
Oxidative Stress and Disease
As a marker of oxidative stress, 4-HNE-d3 is implicated in several diseases:
- Cancer : It promotes cell proliferation at low concentrations but induces apoptosis at higher levels, linking it to tumorigenesis .
- Neurodegenerative Diseases : The compound's reactivity with neuronal proteins can lead to functional impairments associated with diseases like Alzheimer's and Parkinson's .
- Cardiovascular Diseases : Increased levels of 4-HNE have been correlated with cardiac ischemia and other cardiovascular conditions due to its effects on mitochondrial function .
Case Studies
- Inhibition of ALDH2 : A study demonstrated that 4-HNE acts as an inhibitor of ALDH2, affecting its enzymatic activity in human cells. This inhibition was found to be concentration-dependent, highlighting the importance of maintaining low oxidative stress levels for cellular health .
- Role in Aging : Research indicates that elevated levels of 4-HNE are associated with aging-related diseases. The detoxification mechanisms involving glutathione S-transferases (GSTs) play a protective role against the accumulation of 4-HNE in aging tissues .
Data Table
Biological Activity | Mechanism | Implications |
---|---|---|
Inhibition of ALDH2 | Reversible/Irreversible modification | Cancer progression |
Modulation of signaling pathways | Alters gene expression | Neurodegenerative diseases |
Formation of adducts | Disrupts protein function | Cardiovascular diseases |
Q & A
Basic Research Questions
Q. How is (E)-9,9,9-Trideuterio-4-hydroxynon-2-enal synthesized, and what are the critical parameters for optimizing deuterium incorporation?
Methodological Answer: Synthesis involves deuterium labeling at the C9 position via catalytic exchange or deuterated reagents. Key steps include:
- Deuterium Source : Use NaBD₄ or D₂O to ensure isotopic purity.
- Reaction Control : Maintain anhydrous conditions (e.g., THF) and low temperatures (0–5°C) to minimize proton back-exchange .
- Purification : Flash chromatography (5:1 petroleum ether-EtOAc) isolates the (E)-isomer and removes non-deuterated byproducts .
Critical Parameters :
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Time | 12–24 hours | Ensures complete deuteration |
Stoichiometry (D:H) | 3:1 | Maximizes C9 substitution |
Temperature | 0–5°C | Prevents thermal degradation |
Validation via ESI-MS (e.g., m/z 332 [M + Na]⁺) confirms isotopic integrity .
Q. What analytical techniques confirm structural integrity and isotopic purity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (δ 5.74 ppm, J = 14.9 Hz) confirms the (E)-configuration, while ²H NMR verifies deuterium absence at C9 .
- High-Resolution MS : ESI-MS detects a +3 Da shift (m/z 310 [M + H]⁺ vs. non-deuterated analog) .
- IR Spectroscopy : Peaks at 1659 cm⁻¹ (C=O stretch) and 3282 cm⁻¹ (N-H stretch) validate functional groups .
Q. How do deuterium kinetic isotope effects (KIE) influence the compound’s reactivity in lipid peroxidation studies?
Methodological Answer: Deuteration at C9 alters reaction kinetics due to reduced bond cleavage rates. Strategies include:
- Comparative Kinetics : Compare rate constants (e.g., kH/kD) with non-deuterated analogs using Arrhenius plots .
- Computational Modeling : Density Functional Theory (DFT) predicts KIE by calculating bond dissociation energies (e.g., C9-H vs. C9-D) .
- Radical Trapping : Use TEMPO to isolate deuteration impacts on propagation vs. termination steps .
Experimental Design :
- Use LC-MS/MS to quantify lipid peroxidation products (e.g., 4-HNE) in deuterated vs. control systems.
- Monitor pH and solvent polarity to minimize confounding variables .
Q. How can contradictions in kinetic data from deuterium isotope effects be resolved?
Methodological Answer: Contradictions often arise from:
- Proton Contamination : Validate deuterium purity via ²H NMR and isotopic dilution assays .
- Environmental Factors : Control humidity (<5% RH) and solvent deuteration levels during experiments .
- Statistical Analysis : Apply ANOVA to differentiate isotopic effects from experimental noise (e.g., ±5% error thresholds) .
Mitigation Workflow :
Replicate experiments under identical conditions.
Use multivariate regression to isolate variables (e.g., temperature, solvent).
Cross-validate with computational models (e.g., KIE simulations) .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation .
- Solvent Stability : Avoid protic solvents (e.g., H₂O, MeOH) to limit proton exchange. Use anhydrous THF or DCM for long-term storage .
- Light Sensitivity : UV/Vis spectra (λmax ~270 nm) indicate photodegradation risks; use opaque containers .
Degradation Markers :
Condition | Degradation Product | Detection Method |
---|---|---|
High Humidity | Non-deuterated analog | ESI-MS (m/z shift –3 Da) |
Light Exposure | Isomerized (Z)-form | HPLC retention time shift |
Elevated Temp | Oxidized carboxylic acid | IR (1710 cm⁻¹ C=O stretch) |
Q. How can isotopic labeling be leveraged to study protein-adduct formation with this compound?
Methodological Answer:
- Isotopic Tracing : Use ²H-labeled compound in LC-MS/MS to track protein adducts (e.g., Michael adducts with histidine residues) .
- Competitive Binding Assays : Co-incubate deuterated/non-deuterated analogs to quantify binding affinity shifts via SPR or ITC .
- Structural Analysis : X-ray crystallography or cryo-EM identifies deuterium-induced conformational changes in adducts .
Key Parameters :
- Maintain physiological pH (7.4) to mimic in vivo conditions.
- Use deuterated buffers (e.g., D₂O-based PBS) to minimize proton exchange .
Properties
IUPAC Name |
(E)-9,9,9-trideuterio-4-hydroxynon-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFIQYAHPMBBX-PKJLGKQPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC(/C=C/C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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